

sulfaguanidine derivative compounds biological activity screening

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Compound Focus: Sulfaguanidine

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Biological Activity of Sulfaguanidine Derivatives at a Glance

The following tables summarize the key biological activities of various **sulfaguanidine** derivatives reported in recent studies.

Table 1: Antimicrobial and Enzyme Inhibition Activity

Derivative Class / Compound ID	Target Pathogens / Enzymes	Key Results / IC ₅₀ / KI values	Positive Control (IC ₅₀ /KI)	Reference
Hybrid sulfaguanidine (e.g., 2d, 3a, 2a)	DNA Gyrase	IC ₅₀ = 18.17 - 23.87 μ M	Not Specified	[1]
	Dihydrofolate Reductase (DHFR)	IC ₅₀ = 4.33 - 5.54 μ M	Not Specified	[1]

Derivative Class / Compound ID	Target Pathogens / Enzymes	Key Results / IC ₅₀ / KI values	Positive Control (IC ₅₀ /KI)	Reference
1,3-Diaryltriazene-sulfaguanidine (Series SG1-13)	Carbonic Anhydrase I (hCA I)	K _c = 6.44 - 86.85 nM	Acetazolamide (K _c = 7.85 - 9.40 nM)	[2]
	Carbonic Anhydrase II (hCA II)	K _c = 8.16 - 77.29 nM	Acetazolamide (K _c = 6.32 - 7.65 nM)	[2]
Triazine sulfonamide (e.g., 3a)	SARS-CoV-2 (Antiviral)	IC ₅₀ = 2.378 μM	Remdesivir (IC ₅₀ = 10.11 μM)	[3]

Table 2: Anticancer Activity

Derivative Class / Compound ID	Cancer Cell Lines / Target	Key Results	Reference
Sulfachloropyridazine-thiourea (e.g., 4g)	Renal Cancer (UO-31) & Others (NCI-60 panel)	% Growth Inhibition: 28.32% (UO-31) ; Induced apoptosis, increased caspase-3 & Bax, decreased Bcl-2	[4]
Triazine sulfonamide (e.g., 3a, 3b)	Leukemia (RPMI-8226, HL-60), Melanoma (SK-MEL-5), Others (NCI-60 panel)	Lowest Growth Promotion (GP): 3a: GP=72.98% (SK-MEL-5); 3b: GP=80.79% (EKVX - Lung)	[3]

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here is a summary of the key experimental methodologies used in the cited studies.

1. Synthesis of Target Derivatives The synthetic approaches vary by the desired final compound:

- **Hybrid Sulfaguanidine Derivatives:** The common starting material, N-(4-(N-carbamimidoylsulfamoyl) phenyl)-2-cyano acetamide, is typically prepared by cyanoacetylating **sulfaguanidine** with ethyl cyanoacetate in refluxing DMF. This intermediate is then reacted with various reagents (e.g., aromatic aldehydes, malononitrile) via Knoevenagel condensation or ternary cyclization to produce acrylamide, pyridone, or other heterocyclic derivatives [1].
- **1,3-Diaryltriazenes-sulfaguanidine Derivatives:** These are synthesized by diazotizing **sulfaguanidine** with sodium nitrite in acidic conditions (0-5 °C). The resulting diazonium salt solution is then coupled with various substituted anilines at a pH of 6-7, yielding the final triazene derivatives [2].

2. Antimicrobial and Enzyme Inhibition Assays

- **DNA Gyrase & DHFR Inhibition:** The inhibitory activity against bacterial DNA gyrase and dihydrofolate reductase (DHFR) is typically measured using standardized enzymatic assays. The IC₅₀ values (concentration causing 50% enzyme inhibition) are determined from dose-response curves [1].
- **Carbonic Anhydrase (CA) Inhibition:** The esterase activity of CA isoenzymes (hCA I and II) is assayed using a method like that of Rickli et al. The reaction mixture includes the enzyme, a buffer (e.g., HEPES), and a substrate like 4-nitrophenyl acetate. The change in absorbance is monitored, and K_c values (inhibition constants) are calculated [2].

3. Anticancer Activity Screening

- **NCI-60 Antiproliferative Assay:** Compounds are tested in a single dose (10 μM) against the NCI-60 panel of human tumor cell lines. The results are reported as "Growth Percent (GP)", where lower values indicate higher cytotoxicity. Promising compounds are selected for further dose-response testing to determine GI₅₀ (concentration for 50% growth inhibition) [4] [3].
- **VEGFR-2 Kinase Inhibition:** The inhibitory effect on this key anticancer target is often evaluated using an ELISA-based kinase assay. The percentage inhibition of VEGFR-2 phosphorylation by the test compound at a specific concentration (e.g., 10 μM) is measured and compared to a control [4].
- **Apoptosis & Cell Cycle Analysis:** The pro-apoptotic effect can be confirmed by:
 - **Caspase-3, Bax, and Bcl-2 Measurement:** Using colorimetric or immunoassay kits to detect changes in the levels of these key apoptosis regulators [4].
 - **Cell Cycle Analysis:** Using flow cytometry after staining cells with propidium iodide to determine the distribution of cells in different cell cycle phases (e.g., sub-G1 peak indicating apoptosis) [4].

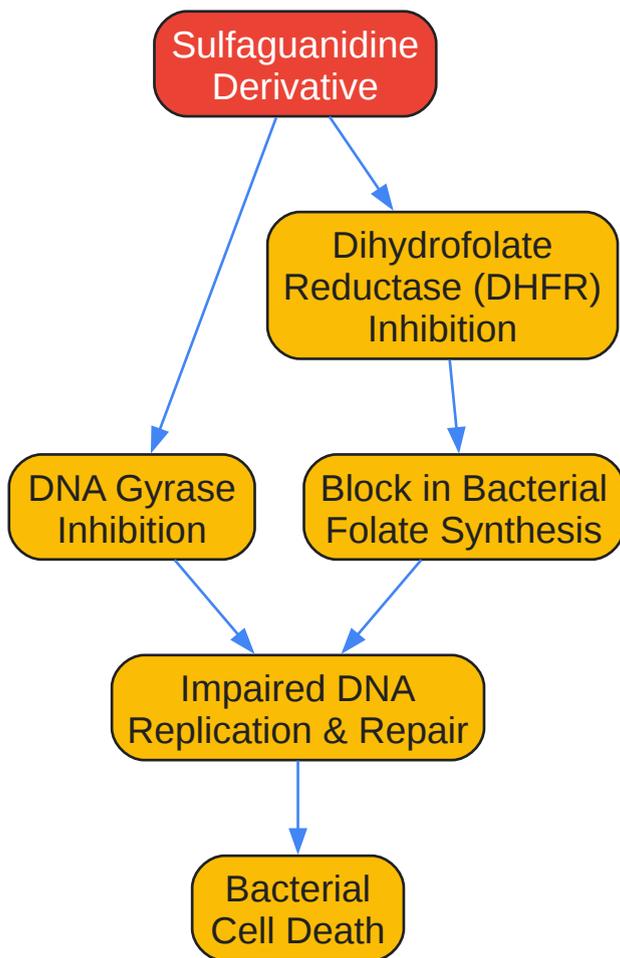
4. Antiviral Activity Assay

- **Anti-SARS-CoV-2 Assay:** The in vitro antiviral activity is evaluated using the MTT cytotoxicity assay on Vero E6 cells. This test determines the half-maximal cytotoxic concentration (CC₅₀) and the half-

maximal inhibitory concentration (IC_{50}), which represents the compound's concentration required to reduce viral plaque formation by 50% [3].

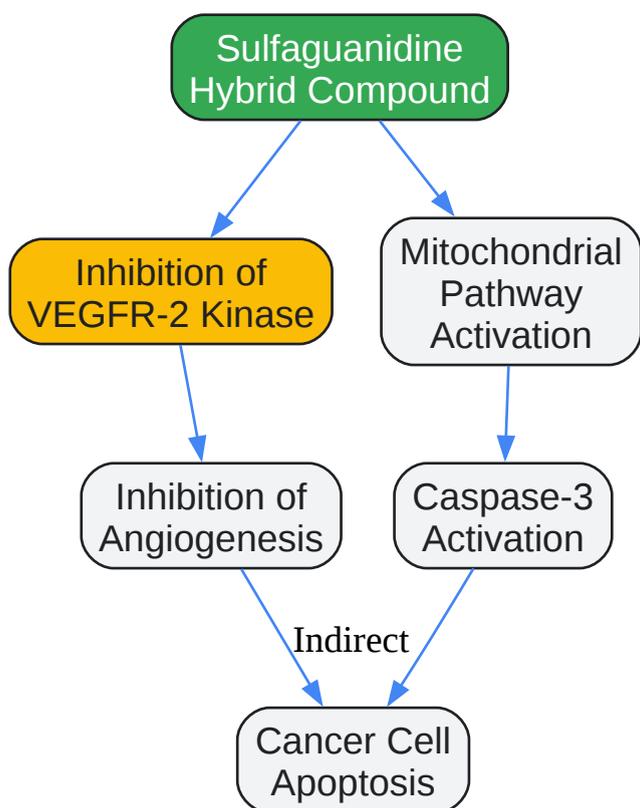
Mechanisms of Action: Key Signaling Pathways

The biological activities of these derivatives are mediated through several key pathways. The following diagrams illustrate the primary mechanisms.



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Diagram 1: Proposed combined antimicrobial mechanism of action for hybrid **sulfaguanidine** derivatives, involving dual inhibition of DNA Gyrase and DHFR [1].



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Diagram 2: Proposed anticancer mechanism for sulfachloropyridazine-thiourea hybrids, showing induction of apoptosis via caspase activation and inhibition of angiogenesis via VEGFR-2 [4].

Interpretation and Research Implications

- **Promising Potency:** Several derivatives show potency comparable to or even exceeding standard controls, such as acetazolamide for CA inhibition and remdesivir for antiviral activity [2] [3].
- **Multi-Target Potential:** The hybrid **sulfaguanidine** derivatives demonstrate a compelling multi-target mechanism by simultaneously inhibiting two bacterial enzymes, DNA gyrase and DHFR, which is a valuable strategy for combating resistance [1].
- **Immunomodulatory Activity:** Beyond direct antimicrobial effects, some potent derivatives also showed immunomodulatory potential, such as increasing spleen and thymus weight and enhancing the activation of CD4+ and CD8+ T lymphocytes, adding another layer to their therapeutic profile [1].

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